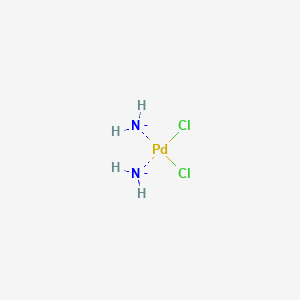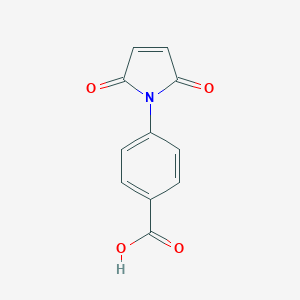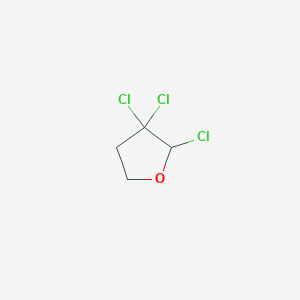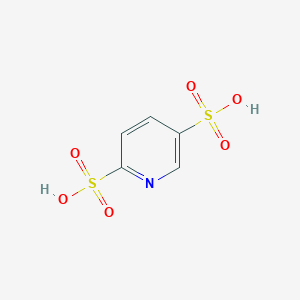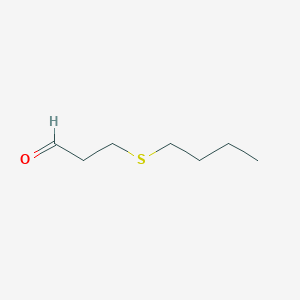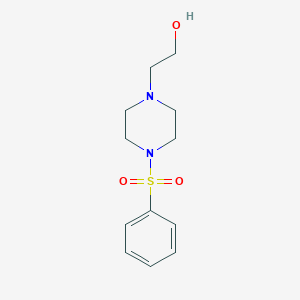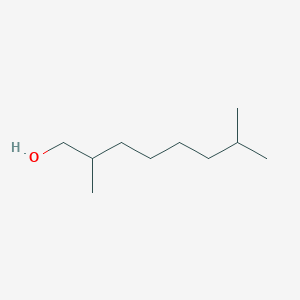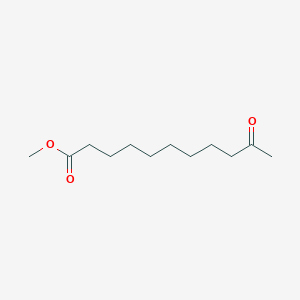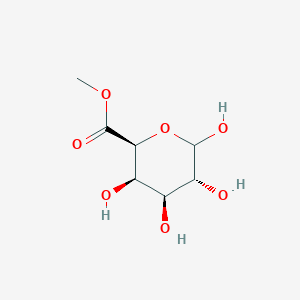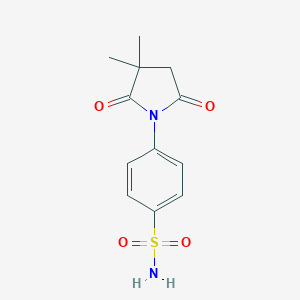
乙基(3-(三乙氧基硅烷基)丙基)氨基甲酸酯
描述
Ethyl (3-(triethoxysilyl)propyl)carbamate, also known as ETC, is an organosilicon compound that is used as a cross-linking agent, a surfactant, and a coupling agent in various scientific applications. It is composed of a silyl group, an ethyl group, and a carbamate group. The silyl group is a functional group composed of three ethoxy groups and a silicon atom, while the carbamate group is a functional group composed of a carbonyl group and an amine group. ETC is a versatile compound due to its ability to form strong cross-links between organic and inorganic materials, as well as its surfactant and coupling agent properties.
科学研究应用
色谱法
乙基(3-(三乙氧基硅烷基)丙基)氨基甲酸酯可以使用反相(RP)高效液相色谱(HPLC)方法进行分析 . 流动相包含乙腈(MeCN)、水和磷酸 . 该方法可扩展,可用于分离制备分离中的杂质 . 它也适用于药代动力学 .
质谱法
对于与质谱 (MS) 兼容的应用,流动相中的磷酸需要用甲酸代替 . 这允许在质谱应用中分析乙基(3-(三乙氧基硅烷基)丙基)氨基甲酸酯 .
超高效液相色谱 (UPLC)
更小的 3 µm 粒径色谱柱可用于快速 UPLC 应用 . 这允许在 UPLC 应用中快速分析乙基(3-(三乙氧基硅烷基)丙基)氨基甲酸酯 .
药物递送
基于三乙氧基硅烷基功能的交联已被反复强调为用于生产具有增强稳定性的交联有机/无机杂化纳米载体以用于药物递送应用的常用策略 . 所开发的纳米载体的渗透性是另一个关键特征,应同时进行操作以实现负载的治疗性货物充分释放
作用机制
Target of Action
Ethyl (3-(triethoxysilyl)propyl)carbamate is primarily used in the fabrication of hybrid micelles for drug delivery . The compound’s primary targets are the organic/inorganic hybrid nanovehicles, which are used to enhance the stability of drug delivery applications .
Mode of Action
The compound interacts with its targets through a process known as crosslinking . This process is based on triethoxysilyl functionality, which has been highlighted as the most frequently used strategy for producing crosslinked organic/inorganic hybrid nanovehicles . The compound’s interaction with its targets results in enhanced stability and permeability of the developed nanocarriers .
Biochemical Pathways
The compound affects the biochemical pathways related to the permeability of hybrid nanocontainers. The mainstream strategy to control the permeability of a hybrid nanocontainer is a modulation of its crosslinking degree via controlled living polymerization techniques . This compound allows for more precise engineering of the permeability of the hybrid nanocarriers at a molecular level .
Pharmacokinetics
The compound’s ability to enhance the permeability of hybrid nanocarriers suggests that it may have a significant impact on the bioavailability of drugs delivered using these nanocarriers .
Result of Action
The result of the compound’s action is the production of hybrid nanocarriers with enhanced permeability and stability . This leads to greater drug loading capacity and in vitro cytotoxicity of the nanocarriers . These effects are attributed to the enhanced permeability due to a lower crosslinking density without compromised micelle stability .
Action Environment
The action environment of the compound is within the hybrid nanocarriers used for drug delivery . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the properties of the drug being delivered and the specific conditions of the drug delivery application .
安全和危害
Ethyl (3-(triethoxysilyl)propyl)carbamate is associated with risk phrases 36/37/38, which indicate that it may cause irritation to the eyes, respiratory system, and skin . Safety phrases 26-36/37/39 are recommended, which include avoiding contact with eyes and skin, and using suitable protective clothing .
未来方向
属性
IUPAC Name |
ethyl N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXVDIFQSGECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044856 | |
| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
17945-05-0 | |
| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17945-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3-(triethoxysilyl)propyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017945050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9IL5991FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

